molecular formula C8H5Cl3O B1660641 Benzaldehyde, 4-(trichloromethyl)- CAS No. 80745-32-0

Benzaldehyde, 4-(trichloromethyl)-

Cat. No.: B1660641
CAS No.: 80745-32-0
M. Wt: 223.5 g/mol
InChI Key: LNCGNAQEXZRINE-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-(trichloromethyl)-, also known as α-(trichloromethyl)benzyl alcohol, is an organic compound with the molecular formula C8H7Cl3O. It is a derivative of benzaldehyde where a trichloromethyl group is attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing Benzaldehyde, 4-(trichloromethyl)- involves the base-catalyzed condensation of benzaldehyde with chloroform. This reaction typically employs strong bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) to facilitate the formation of the trichloromethyl group . The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CHO} + \text{CHCl}_3 + \text{KOH} \rightarrow \text{C}_6\text{H}_4(\text{CCl}_3)\text{CHOH} + \text{KCl} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of Benzaldehyde, 4-(trichloromethyl)- is optimized by using phase transfer catalysts and controlled reaction conditions to enhance yield and purity. The use of modified calcium oxide (CaO) as a heterogeneous catalyst has been explored to improve the efficiency and environmental friendliness of the process .

Types of Reactions:

    Oxidation: Benzaldehyde, 4-(trichloromethyl)- can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound typically yields α-(trichloromethyl)benzyl alcohol.

    Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed under basic conditions.

Major Products:

    Oxidation: Formation of trichloromethylbenzoic acid.

    Reduction: Formation of α-(trichloromethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Benzaldehyde, 4-(trichloromethyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-(trichloromethyl)- involves its reactivity with nucleophiles and electrophiles. The trichloromethyl group enhances the electrophilic nature of the benzaldehyde, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in forming more complex structures .

Comparison with Similar Compounds

Uniqueness: Benzaldehyde, 4-(trichloromethyl)- is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in synthetic organic chemistry for creating complex molecules and exploring new reaction pathways .

Properties

IUPAC Name

4-(trichloromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCGNAQEXZRINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299571
Record name Benzaldehyde, 4-(trichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80745-32-0
Record name Benzaldehyde, 4-(trichloromethyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 4-(trichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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